molecular formula C16H26FN3O5S2 B2873118 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034357-09-8

4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2873118
CAS No.: 2034357-09-8
M. Wt: 423.52
InChI Key: IVYUPHLNADPDQY-UHFFFAOYSA-N
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Description

This compound is a dual sulfonamide derivative featuring a piperidine core substituted with a dimethylamino group and a 4-ethoxy-3-fluorophenylsulfonamido methyl moiety. Its molecular formula is C₁₇H₂₅F N₃O₅S₂ (calculated molecular weight: 437.53 g/mol), with key structural attributes influencing solubility, lipophilicity, and biological activity.

Properties

IUPAC Name

4-[[(4-ethoxy-3-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FN3O5S2/c1-4-25-16-6-5-14(11-15(16)17)26(21,22)18-12-13-7-9-20(10-8-13)27(23,24)19(2)3/h5-6,11,13,18H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYUPHLNADPDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

Key Compounds:

Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) : Use: Fungicide in agriculture. Key Features: Dual sulfonamide groups, chloro/fluoro substituents.

N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide () : Structure: Trifluoromethylphenyl group linked to a sulfonamide-acetamide scaffold.

4-{4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]phenoxy}-N,N-dimethylpiperidine-1-sulfonamide () : Molecular Weight: 407.53 g/mol. Key Features: Bicyclic azabicycloheptane group. Differentiation: The target compound’s linear piperidine and ethoxy-3-fluoro substitution may offer better solubility (predicted XlogP ~2.5 vs. 2.0 for the bicyclic analog).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Tolyfluanid Bicyclic Piperidine Derivative
Molecular Weight (g/mol) 437.53 333.23 407.53
Hydrogen Bond Acceptors 7 5 6
Hydrogen Bond Donors 1 1 0
Predicted XlogP ~2.5 3.8 2.0
Key Substituents Ethoxy, fluoro, dimethylamino Chloro, fluoro, methyl Bicyclic azabicycloheptane

Key Observations :

  • The target compound’s lower XlogP compared to tolyfluanid suggests improved aqueous solubility, beneficial for oral bioavailability.

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